Ethyl 6-(bromomethyl)picolinate
Overview
Description
Ethyl 6-(bromomethyl)picolinate is an organic compound with the molecular formula C9H10BrNO2 . It is used in various chemical reactions and has been studied extensively in scientific research .
Synthesis Analysis
The synthesis of Ethyl 6-(bromomethyl)picolinate can be achieved via a visible-light-induced NBS-mediated radical bromination reaction . This method has been shown to be effective, yielding the desired product in good yield of 76% .Molecular Structure Analysis
The molecular structure of Ethyl 6-(bromomethyl)picolinate contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Ethyl 6-(bromomethyl)picolinate is a valuable building block in chemical transformations . It has been used in the synthesis of fused quinoline or bisquinoline systems . The compound can participate in a wide array of chemical transformations, revealing its synthetic potential in accessing important quinoline scaffold derivatives .Physical And Chemical Properties Analysis
Ethyl 6-(bromomethyl)picolinate has a molecular weight of 244.085 Da . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis of Quinoline Derivatives
- Summary of the Application : Ethyl 6-(bromomethyl)picolinate is used in the synthesis of quinoline derivatives . These derivatives are valuable tools in a wide array of chemical transformations .
- Methods of Application or Experimental Procedures : The synthesis involves visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator . This leads to the desired monobromo product, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . The reaction with N-bromosuccinimide is known to proceed via a radical process .
- Results or Outcomes : The yield of the desired product was 76%, which was a 46% improvement compared to the previous method . The byproduct was identified as ethyl 9-bromo-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate based on 1H nuclear magnetic resonance (NMR) spectral analysis .
properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJOYYSNHBEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629934 | |
Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(bromomethyl)picolinate | |
CAS RN |
97278-44-9 | |
Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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